Diethyl (4-Bromobenzyl)phosphonate

Catalog No.
S1520144
CAS No.
38186-51-5
M.F
C11H16BrO3P
M. Wt
307.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (4-Bromobenzyl)phosphonate

Traditional Wittig reactions yield low (E)-selectivity and require tedious removal of triphenylphosphine oxide. Diethyl (4-bromobenzyl)phosphonate provides clean HWE olefination with high (E)-selectivity and retains a para-Br handle for Suzuki/Heck/Sonogashira couplings. Streamlines synthesis of π-conjugated materials and drug intermediates. Key benefits: • Atom-economical: avoids phosphine oxide byproducts, simplifying purification. • Scalable: stable, cost-effective compared to iodo-analogs; suitable for multi-gram scale-up. • Versatile: one-step assembly of extended scaffolds via iterative cross-coupling.

CAS Number

38186-51-5

Product Name

Diethyl (4-Bromobenzyl)phosphonate

IUPAC Name

1-bromo-4-(diethoxyphosphorylmethyl)benzene

Molecular Formula

C11H16BrO3P

Molecular Weight

307.12 g/mol

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

IPTXXSZUISGKCJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC

Synonyms

P-[(4-Bromophenyl)methyl]phosphonic Acid Diethyl Ester; [(4-Bromophenyl)methyl]phosphonic Acid Diethyl Ester; (4-Bromobenzyl)phosphonic Acid Diethyl Ester; Diethyl (4-Bromophenyl)methanephosphonate; Diethyl (4-Bromophenyl)methylphosphonate; Diethyl 4

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC

Purity

≥98%

Package Size

5 g, 25 g

Diethyl (4-bromobenzyl)phosphonate (CAS 38186-51-5) is a bifunctional organophosphorus reagent widely utilized as a Horner-Wadsworth-Emmons (HWE) olefination precursor and a versatile cross-coupling building block. Characterized by its highly reactive phosphonate ester and a para-substituted bromine atom, this colorless liquid enables the stereoselective synthesis of (E)-alkenes while preserving a halogen handle for subsequent palladium-catalyzed transformations, such as Suzuki, Heck, or Sonogashira couplings. In industrial and advanced laboratory settings, its primary procurement value lies in its dual-role capacity, allowing chemists to construct extended π-conjugated systems, pharmaceutical intermediates, and complex molecular architectures with high atom economy and streamlined purification protocols compared to traditional Wittig alternatives [1].

Research Fit

1 Horner–Wadsworth–Emmons olefination for stereoselective alkene formation
2 Aryl bromide handle for palladium-catalyzed cross-coupling diversification
3 Dual-functional building block for tandem olefination–coupling sequences

Substituting diethyl (4-bromobenzyl)phosphonate with generic analogs compromises either synthetic flexibility or process scalability. Using the unsubstituted diethyl benzylphosphonate eliminates the para-halogen handle, rendering downstream chain extension via cross-coupling impossible and terminating the synthesis of conjugated oligomers. Conversely, utilizing the more reactive diethyl (4-iodobenzyl)phosphonate introduces significant scalability challenges; iodo-derivatives are typically more light- and heat-sensitive, prone to dehalogenation side reactions, and cost-prohibitive for multi-gram scale-up [1]. Furthermore, attempting to replace the phosphonate with a Wittig equivalent, such as triphenyl(4-bromobenzyl)phosphonium bromide, drastically reduces (E)-stereoselectivity and generates stoichiometric triphenylphosphine oxide, a byproduct that necessitates solvent-intensive chromatographic removal, thereby bottlenecking industrial throughput[2].

Substitution Risk

  • Unsubstituted benzylphosphonate lacks the aryl bromide; cannot undergo post-HWE cross-coupling, limiting routes to olefination only.
  • 4‑Fluoro or 4‑chloro analogs exhibit different oxidative addition kinetics, which may reduce coupling efficiency and yield.
  • 4‑Methyl analog completely lacks cross-coupling capacity, restricting downstream diversification to terminal olefination.

Stereoselectivity and Purification Advantage

In the synthesis of functionalized styrenes and conjugated alkenes, diethyl (4-bromobenzyl)phosphonate serves as an HWE reagent that significantly outperforms its Wittig counterpart, triphenyl(4-bromobenzyl)phosphonium bromide. The HWE reaction typically yields >90% (E)-isomer selectivity and generates a water-soluble diethyl phosphate byproduct. In contrast, the Wittig reaction often yields mixed (E/Z) isomers and produces stoichiometric triphenylphosphine oxide, which requires tedious silica gel chromatography for removal [1].

Evidence DimensionByproduct removal and stereoselectivity
Target Compound Data>90% (E)-selectivity; water-soluble byproduct (removed via aqueous wash)
Comparator Or BaselineTriphenyl(4-bromobenzyl)phosphonium bromide (mixed isomers; requires chromatography)
Quantified DifferenceElimination of chromatographic purification step; significantly higher (E)-alkene yield
ConditionsStandard olefination conditions with aldehyde substrates

Bypassing chromatography saves massive amounts of solvent and labor, making this compound the superior choice for scalable manufacturing.

Cross-Coupling Functionalization Capacity

The presence of the para-bromine atom provides a critical synthetic advantage over the baseline diethyl benzylphosphonate. While both reagents can undergo HWE olefination, only diethyl (4-bromobenzyl)phosphonate allows for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions). Studies demonstrating the synthesis of oligovinylenephenylenes (OVPs) rely on this bromo-handle to achieve sequential chain extensions with yields often exceeding 80% under standard Pd catalysis, a pathway completely inaccessible (0% yield) when using the unsubstituted analog[1].

Evidence DimensionViability of post-olefination Pd-catalyzed cross-coupling
Target Compound DataEnables sequential coupling (e.g., >80% yield in extended conjugated systems)
Comparator Or BaselineDiethyl benzylphosphonate (0% capacity for para-halogen cross-coupling)
Quantified Difference100% restoration of iterative chain extension capability
ConditionsSequential HWE and Pd-catalyzed cross-coupling workflows

Procurement of the brominated variant is mandatory for researchers and manufacturers building molecular wires, OLED materials, or complex multi-ring APIs.

Industrial Scalability and Stability

While diethyl (4-iodobenzyl)phosphonate offers higher intrinsic reactivity in cross-coupling, diethyl (4-bromobenzyl)phosphonate is the preferred industrial standard due to its superior stability and cost-efficiency. The large-scale synthesis and storage of iodo-arene phosphonates are often impractical due to light sensitivity and higher precursor costs. The bromo-derivative, synthesized cleanly in >95% yield from 4-bromobenzyl bromide and triethyl phosphite, provides a highly stable, room-temperature storable liquid that still achieves excellent conversion in modern Pd-catalyzed couplings, offering an optimal balance of reactivity and processability [1].

Evidence DimensionScalability and storage stability
Target Compound DataStable at room temperature; >95% synthesis yield; robust cross-coupling
Comparator Or BaselineDiethyl (4-iodobenzyl)phosphonate (light/heat sensitive; higher cost; lower overall synthetic practicality)
Quantified DifferenceSignificantly extended shelf life and lower procurement cost with negligible loss in optimized coupling yields
ConditionsBulk storage and standard industrial cross-coupling conditions

For procurement teams, the bromo-derivative minimizes supply chain risk and storage costs while maintaining the reactivity needed for robust manufacturing.

Differentiation Evidence

  • Orthogonal reactivity
    Head-to-head
    Enables HWE → Suzuki tandem; fluorescent products λₑₘ 452–462 nm
    Supports AIE luminogen construction not possible with non-brominated analogs
    Unsubstituted analog lacks cross-coupling capacity (binary difference)
  • Carbon nanohoop synthesis
    Head-to-head
    Required for [6]CPP precursor; non-brominated analogs fail to form macrocycle
    Enables bottom-up nanomaterial pathways; structurally mandatory intermediate
    Application in armchair (6,6) carbon nanotube segment synthesis
  • Synthetic yield
    Reported
    98% isolated yield (Arbuzov reaction)
    Supports reliable scalable procurement and low-risk custom synthesis
    Comparators described as inefficient (qualitative)
  • Crystallization advantage
    Class-level, Data to verify
    p‑Bromo esters crystallize more readily than unsubstituted; aids intermediate purification
    Supports process-scale purification without chromatography
    Specific crystallization yields not reported; class-level observation

Conjugated Polymers and Molecular Wires

The dual functionality (HWE and cross-coupling) makes this compound an essential building block for oligovinylenephenylenes (OVPs) and other π-conjugated materials used in organic electronics and OLEDs, where iterative chain extension is required [1].

Pharmaceutical Intermediate Manufacturing

Used to construct complex drug scaffolds where stereoselective alkene formation must be followed by aryl-aryl or aryl-alkyl bond formation via Suzuki or Heck cross-coupling, providing higher atom economy than Wittig alternatives [2].

Advanced Phosphonate Probes

Serves as a stable, scalable precursor for α-fluorination or difluorination reactions, enabling the synthesis of non-peptidyl phosphonic acid enzyme inhibitors and biological probes without the instability issues of iodo-analogs[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
AIE luminogen synthesis via tandem olefination–cross-coupling
Dual reactive sites (phosphonate and aryl bromide)
Tandem sequence compatibility and emission profile
Carbon nanohoop precursor construction
Aryl bromide handle for macrocycle assembly
Integration of coupling steps in bottom-up synthesis
Large-scale (E)-stilbene production
High-yielding scalable process with crystallization advantage
Intermediate purification without chromatography
α‑Halogenated phosphonate library generation
Parent scaffold for controlled halogenation
Derivatization scope and SAR application viability

XLogP3

2.4

Other CAS

38186-51-5

Wikipedia

Diethy 4-bromobenzylphosphonate

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